4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile
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Overview
Description
4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile is a heterocyclic compound with the molecular formula C12H13N3. It belongs to the group of quinazolines and has gained significant attention in scientific research and industry due to its fascinating biological and physical properties. This compound is known for its wide range of biological activities, including anti-inflammatory, antitumor, analgesic, and antimicrobial properties.
Mechanism of Action
Target of Action
The primary targets of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These cell lines represent various types of cancer, and the compound’s interaction with these cells can lead to significant anti-proliferative activity.
Mode of Action
The compound interacts with its targets by inhibiting the colony formation and migration of cancer cells . It also induces apoptosis, a process of programmed cell death, in these cells . Furthermore, it can cause cell cycle arrest at the G1 phase , preventing the cells from dividing and proliferating.
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of cancer cells . By inhibiting colony formation and migration, inducing apoptosis, and causing cell cycle arrest, this compound can effectively limit the growth and spread of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile. One common approach involves the cyclization of appropriate anthranilic acid derivatives with acetic anhydride under reflux conditions. Another method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: It can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using metal catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives .
Scientific Research Applications
4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: Due to its anti-inflammatory, antitumor, and antimicrobial properties, it is explored for potential therapeutic applications.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds, containing various substituents, exhibit similar biological activities.
4(3H)-Quinazolinone Derivatives: These derivatives are known for their diverse biological properties, including analgesic and anticancer activities.
Uniqueness: 4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of three methyl groups and a carbonitrile group at specific positions on the quinazoline ring differentiates it from other similar compounds.
Properties
CAS No. |
73318-20-4 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4,6,7-trimethyl-1,4-dihydroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H13N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6,9H,1-3H3,(H,14,15) |
InChI Key |
JZZVVNQVOVKBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=C(C(=C2)C)C)C#N)NC=N1 |
Purity |
95 |
Origin of Product |
United States |
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